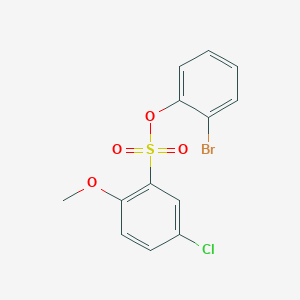

(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate

Description

Properties

IUPAC Name |

(2-bromophenyl) 5-chloro-2-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO4S/c1-18-12-7-6-9(15)8-13(12)20(16,17)19-11-5-3-2-4-10(11)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFXAFJTPOSUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-chlorobenzoic acid, followed by sulfonation and methoxylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for creating diverse compounds.

Table 1: Common Reactions Involving (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate

| Reaction Type | Example Reaction | Products Formed |

|---|---|---|

| Substitution | Nucleophilic substitution with amines | Amino derivatives |

| Coupling | Suzuki coupling with boronic acids | Biaryl compounds |

| Oxidation/Reduction | Reduction using lithium aluminum hydride | Alcohol derivatives |

Pharmaceutical Applications

This compound has been explored for its potential as a precursor in drug development. It can be utilized in synthesizing bioactive molecules that exhibit pharmacological activities.

Case Study:

A study demonstrated that derivatives of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate showed significant inhibition of specific enzymes involved in disease pathways, indicating its potential as a lead compound for therapeutic agents.

Material Science

In materials science, (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate is used in the production of specialty chemicals and polymers. Its unique chemical properties allow it to act as a building block for advanced materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The methoxy group can also influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound shares similar functional groups and is used as an intermediate in the synthesis of therapeutic agents.

2-Bromo-5-chlorobenzenesulfonic acid: Another related compound with similar reactivity and applications in organic synthesis.

Uniqueness

(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of complex molecules, particularly in the pharmaceutical and chemical industries.

Biological Activity

(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate, a sulfonate ester derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Chemical Formula : C13H10BrClO3S

- CAS Number : 2380186-68-3

The biological activity of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate is primarily attributed to its ability to act as a reactive electrophile. This characteristic allows it to interact with nucleophilic sites in various biological molecules, leading to diverse pharmacological effects.

Target Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activities, impacting signaling pathways related to inflammation and cancer progression.

Biological Activities

Research indicates that (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have demonstrated that similar sulfonate compounds can inhibit the growth of cancer cell lines, suggesting potential anticancer properties for this compound.

- For example, compounds with similar structures have shown IC50 values in the low micromolar range against non-small cell lung cancer (A549) cells .

-

Antimicrobial Effects :

- Sulfonate derivatives are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties.

-

Anti-inflammatory Properties :

- The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Synthesis and Characterization

Synthesis of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate typically involves the following steps:

-

Starting Materials :

- 5-Chloro-2-methoxybenzenesulfonyl chloride

- 2-Bromophenol

-

Reaction Conditions :

- The reaction is usually carried out under controlled temperature and inert atmosphere to prevent side reactions.

-

Yield and Purity :

- Typical yields range from 60% to 85%, depending on the reaction conditions and purification methods employed.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound 6l | Anticancer (A549 cells) | 0.46 µM | |

| Similar sulfonates | Antibacterial | Varies | |

| Flavonol derivatives | Anti-inflammatory | Varies |

Pharmacokinetics

The pharmacokinetic profile of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate remains largely unexplored. However, similar compounds often exhibit favorable solubility in organic solvents, suggesting good bioavailability and absorption characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.